Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate is a complex organic compound with a unique structure that includes an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the indole core through cyclization reactions. The final step often involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with different substituents. Examples are:
- Methyl 3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate .
Uniqueness
What sets Methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H26N2O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 3-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylindole-4-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-11(2)21-10-12(3)16-14(17(22)24-7)8-13(9-15(16)21)20-18(23)25-19(4,5)6/h8-11H,1-7H3,(H,20,23) |
InChI Key |
QYPLTEGZZISCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC(=CC(=C12)C(=O)OC)NC(=O)OC(C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.